molecular formula C17H24N6O3 B2617041 8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-ethoxyethyl)-1-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 1014070-91-7

8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-ethoxyethyl)-1-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2617041
CAS RN: 1014070-91-7
M. Wt: 360.418
InChI Key: FHYLKTQXHZJWSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-ethoxyethyl)-1-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C17H24N6O3 and its molecular weight is 360.418. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

One application is in the synthesis of compounds with potential biological activities, such as cytotoxic properties against various cancer cell lines. For instance, carboxamide derivatives of benzo[b][1,6]naphthyridines have shown potent cytotoxic activities, indicating the role of similar structures in cancer research (Deady et al., 2003). Furthermore, the synthesis and evaluation of pyrano[2,3-f]chromene-4,8-dione derivatives as potential anticancer agents have highlighted the importance of such molecules in medicinal chemistry, showcasing significant anticancer activities against various human cancer cell lines (Li et al., 2017).

Molecular Interactions and Design of New Materials

The study of intermolecular interactions present in compounds like 8-(4-ethoxyphenyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione offers insights into the design of new materials. A detailed quantitative analysis of these interactions has been conducted, shedding light on the anisotropic distribution of interaction energies, which could inform the development of novel materials with tailored properties (Shukla et al., 2020).

Metal Complexes as Models for Metal-Mediated Base Pairs

The synthesis and structural characterization of metal complexes of 6-(3,5-dimethylpyrazol-1-yl)purine derivatives have been explored. These studies provide models for metal-mediated base pairs, demonstrating the potential of such compounds in bioinorganic chemistry and the design of DNA mimetics (Sinha et al., 2015).

Analgesic and Antimicrobial Activities

Additionally, the analgesic activity of 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives has been investigated, revealing significant analgesic and anti-inflammatory effects. Such studies highlight the therapeutic potential of these compounds and the importance of structural modifications to enhance biological activities (Zygmunt et al., 2015).

properties

IUPAC Name

8-(3,5-dimethylpyrazol-1-yl)-7-(2-ethoxyethyl)-1-ethyl-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N6O3/c1-6-21-15(24)13-14(20(5)17(21)25)18-16(22(13)8-9-26-7-2)23-12(4)10-11(3)19-23/h10H,6-9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHYLKTQXHZJWSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(N=C(N2CCOCC)N3C(=CC(=N3)C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(3,5-Dimethylpyrazol-1-yl)-7-(2-ethoxyethyl)-1-ethyl-3-methylpurine-2,6-dione

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